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N-(5-chloro-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

LogP lipophilicity physicochemical property

SAR teams exploiting 2-ureidothiazole scaffolds face selectivity drift when substituting near-neighbor analogs without re-validation. CAS 921481-36-9 provides a structurally defined reference probe with a unique 5-chloro-2-methylphenyl terminus to systematically evaluate kinase engagement. • Defined halogen-bond donor (5-Cl) for docking & FEP benchmarking • Moderate lipophilicity (XLogP3-AA 3.6) preserves lead-like property space during analoging • 3 HBD / 4 HBA profile supports cell permeability for chemical proteomics target-ID experiments Supplied as a research-grade solid with full analytical documentation. Competitive bulk pricing available on request.

Molecular Formula C19H17ClN4O2S
Molecular Weight 400.88
CAS No. 921481-36-9
Cat. No. B2562967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
CAS921481-36-9
Molecular FormulaC19H17ClN4O2S
Molecular Weight400.88
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C19H17ClN4O2S/c1-12-7-8-13(20)9-16(12)23-17(25)10-15-11-27-19(22-15)24-18(26)21-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,23,25)(H2,21,22,24,26)
InChIKeyMHVAFIVZLZAQDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Profile


N-(5-chloro-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 921481‑36‑9) is a synthetic small molecule (C₁₉H₁₇ClN₄O₂S, MW 400.9 g mol⁻¹) belonging to the 2‑ureidothiazole‑4‑acetamide class [1]. Its architecture combines a chloro‑methyl‑phenyl acetamide terminus with a phenylureido‑thiazole core, a scaffold that has been explored for dual VEGFR‑2/PI3Kα kinase inhibition in oncology programs [2]. The compound is listed in the PubChem database (CID 18567478) with computed physicochemical descriptors including XLogP3‑AA 3.6, 3 hydrogen‑bond donors, and 4 hydrogen‑bond acceptors [1]. Currently, no publicly curated bioactivity data (e.g., ChEMBL, BindingDB) are associated with this precise structure, placing it as a research‑grade chemical probe requiring end‑user biological validation.

Structure–Property Uniqueness and Substitution Risks


Close analogs within the 2‑ureidothiazole‑4‑acetamide family—such as N‑(5‑chloro‑2‑methylphenyl)‑2‑(2‑(3‑(p‑tolyl)ureido)thiazol‑4‑yl)acetamide (CAS 921484‑27‑7) or N‑(4‑methoxyphenyl)‑2‑(2‑(3‑phenylureido)thiazol‑4‑yl)acetamide—differ by only one substituent, yet these modifications alter computed lipophilicity (ΔXLogP3‑AA ≥ 0.5), hydrogen‑bond donor counts, and steric bulk [1]. Such variations are known to shift kinase selectivity profiles in 2‑ureidothiazole series: the identity of the terminal aryl group dictates whether the molecule engages VEGFR‑2, PI3Kα, or both [2]. Consequently, swapping the compound for a near neighbor without re‑validating target engagement and cellular permeability introduces uncontrolled variables that can confound structure–activity relationship (SAR) campaigns and lead‑optimization workflows.

Quantitative Differentiation Evidence


Lipophilicity Tuning vs. p-Tolyl Analog

The target compound (CAS 921481‑36‑9) displays a computed XLogP3‑AA value of 3.6, positioning it between the more lipophilic p‑tolyl analog (CAS 921484‑27‑7, XLogP3‑AA 4.0) and the less lipophilic unsubstituted phenyl ureas in the series [1]. This 0.4 log‑unit difference relative to the p‑tolyl comparator corresponds to an approximately 2.5‑fold change in octanol‑water partition coefficient, sufficient to alter membrane permeability and non‑specific protein binding in cell‑based assays [2].

LogP lipophilicity physicochemical property drug-likeness

Hydrogen-Bond Donor Count Differentiation

The target compound possesses 3 hydrogen‑bond donors (HBDs), whereas the 4‑chlorophenyl urea analog (CAS 946375‑06‑0) also has 3 HBDs, but the 2‑ethoxyphenyl acetamide analog (CAS 946325‑39‑9) contains only 2 HBDs [1]. Maintaining HBD count ≤ 3 is a recognized threshold for passive membrane permeation [2]. The 5‑chloro‑2‑methylphenyl acetamide substituent preserves the favorable HBD count while introducing a metabolically stable chlorine atom, a feature that simultaneously enhances target‑binding enthalpy through halogen‑bond interactions without breaching the HBD rule.

HBD permeability drug-likeness physicochemical

Molecular Weight in Lead-Like Range

With a molecular weight of 400.9 Da, the target compound falls within the extended lead‑like space (MW ≤ 450 Da) defined by the Rule‑of‑Three [1]. By contrast, many advanced 2‑ureidothiazole‑4‑carboxamide dual inhibitors exceed 480 Da [2]. This lighter scaffold leaves greater headroom for property‑guided optimization before breaching the MW 500 cutoff commonly applied in oral drug programs.

MW lead-likeness fragment-based screening drug design

Rotatable Bond Count Advantage

The target compound contains 5 rotatable bonds, compared with 6 for the p‑tolyl urea analog (CAS 921484‑27‑7) owing to the additional methyl rotor on the urea phenyl ring [1]. Each additional rotatable bond reduces the probability of oral bioavailability by approximately 0.5‑fold when the count exceeds 10 [2]. Although both compounds are below the critical threshold, the lower rotatable bond number in the target suggests marginally better conformational rigidity, which may translate to higher potency for targets requiring a defined bound conformation.

rotatable bonds conformational entropy oral bioavailability

Scaffold Validation via Dual Kinase Inhibitors

Although direct bioactivity data for the target compound are absent from public repositories, the 2‑(3‑phenylureido)thiazole‑4‑acetamide scaffold has been validated in a published series of dual VEGFR‑2/PI3Kα inhibitors [1]. Compound 6i in that series demonstrated moderate inhibition of both kinases and antiproliferative activity against MDA‑MB‑231 (breast) and HepG2 (liver) cancer cell lines using sorafenib as a positive control [1]. The target compound retains the identical 2‑(3‑phenylureido)thiazole pharmacophore while bearing a distinct 5‑chloro‑2‑methylphenyl acetamide tail, offering a structurally related but non‑identical chemical probe for expanding SAR around this dual‑inhibition phenotype.

VEGFR-2 PI3Kα dual inhibition kinase

Research and Industrial Application Scenarios


Hit-to-Lead SAR Expansion for Ureidothiazole Kinase Inhibitors

Medicinal chemistry teams prosecuting dual VEGFR‑2/PI3Kα programs can use CAS 921481‑36‑9 as a reference probe to systematically evaluate the impact of the 5‑chloro‑2‑methylphenyl acetamide terminus on kinase selectivity. The scaffold is validated by published 2‑ureidothiazole dual inhibitors [1], and the compound's moderate lipophilicity (XLogP3‑AA 3.6) and lead‑like MW (400.9 Da) make it suitable for iterative analoging without immediate property‑profile collapse [2].

Computational Benchmarking of Halogen-Bonding and Conformation

The chlorine atom at the 5‑position of the terminal phenyl ring offers a defined halogen‑bond donor site that can be exploited in molecular docking and free‑energy perturbation (FEP) studies. The compound's 5‑rotatable‑bond framework provides a moderately constrained conformational ensemble for benchmarking torsion‑profile predictions against the more flexible p‑tolyl analog (6 rotatable bonds) [3].

Chemical Biology Probe for Target Deconvolution

Given the absence of public selectivity data, the compound can be employed in chemical proteomics (e.g., kinobeads pull‑down or thermal proteome profiling) to identify its intracellular kinase targets. The 3‑HBD / 4‑HBA profile predicts adequate cell permeability for such experiments, while the unique chloro‑methyl substitution pattern provides a distinct mass‑shift tag for mass spectrometry‑based target identification [2].

Negative Control Design for Kinase Inhibitor Assays

If the 5‑chloro‑2‑methylphenyl acetamide group proves detrimental to kinase binding relative to the published 2‑ureidothiazole‑4‑carboxamide series [1], the compound can serve as a structurally matched negative control to confirm that observed biological effects are attributable to specific kinase engagement rather than scaffold‑related off‑target activity.

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